N~1~-(4-{[4-(1,3-benzothiazol-6-ylcarbonyl)piperazino]sulfonyl}phenyl)acetamide
Description
This compound is a sulfonamide-linked acetamide derivative featuring a 1,3-benzothiazole moiety conjugated to a piperazine ring via a carbonyl group. The benzothiazole group may enhance binding affinity to biological targets due to its aromatic and heterocyclic properties, while the sulfonamide linker and acetamide terminus contribute to solubility and bioavailability .
Properties
Molecular Formula |
C20H20N4O4S2 |
|---|---|
Molecular Weight |
444.5 g/mol |
IUPAC Name |
N-[4-[4-(1,3-benzothiazole-6-carbonyl)piperazin-1-yl]sulfonylphenyl]acetamide |
InChI |
InChI=1S/C20H20N4O4S2/c1-14(25)22-16-3-5-17(6-4-16)30(27,28)24-10-8-23(9-11-24)20(26)15-2-7-18-19(12-15)29-13-21-18/h2-7,12-13H,8-11H2,1H3,(H,22,25) |
InChI Key |
LXXQRECICZGRTN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC4=C(C=C3)N=CS4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-{[4-(1,3-benzothiazol-6-ylcarbonyl)piperazino]sulfonyl}phenyl)acetamide typically involves multiple steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized by reacting 2-aminothiophenol with an aldehyde under oxidative conditions.
Piperazine Derivatization: The piperazine ring is introduced by reacting the benzothiazole derivative with piperazine in the presence of a suitable coupling agent.
Sulfonylation: The sulfonyl group is added by reacting the piperazine derivative with a sulfonyl chloride.
Acetylation: Finally, the acetyl group is introduced by reacting the sulfonylated compound with acetic anhydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green solvents, and catalytic processes.
Chemical Reactions Analysis
Types of Reactions
N~1~-(4-{[4-(1,3-benzothiazol-6-ylcarbonyl)piperazino]sulfonyl}phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The benzothiazole moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions often require Lewis acids like aluminum chloride.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
N~1~-(4-{[4-(1,3-benzothiazol-6-ylcarbonyl)piperazino]sulfonyl}phenyl)acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for developing new drugs due to its potential biological activity.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Materials Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N1-(4-{[4-(1,3-benzothiazol-6-ylcarbonyl)piperazino]sulfonyl}phenyl)acetamide involves its interaction with specific molecular targets. The benzothiazole moiety can interact with enzymes or receptors, modulating their activity . The piperazine ring can enhance the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
Structural Analogues and Pharmacological Activities
The following table summarizes key structural and functional differences between the target compound and its closest analogs:
Key Structural and Functional Insights
Role of Piperazine Substitutions :
- The methyl-piperazine derivative (Compound 35) exhibits significant analgesic activity, likely due to enhanced lipophilicity and receptor interactions compared to the unsubstituted piperazine in Compound 37 .
- The target compound’s 1,3-benzothiazole-carbonyl group may offer improved selectivity for benzothiazole-binding enzymes (e.g., kinases or proteases) compared to simpler piperazine derivatives.
Sulfonamide Linker Impact :
- Compounds with sulfonamide linkages (e.g., 35, 37, and the target) demonstrate varied bioactivities, suggesting this group facilitates membrane permeability and target engagement. In contrast, N-{[4-(4-Methoxybenzenesulfonamido)-phenyl]sulfonyl}acetamide’s dual sulfonamide structure stabilizes its conformation via intramolecular hydrogen bonds but lacks reported bioactivity .
Biological Activity
N~1~-(4-{[4-(1,3-benzothiazol-6-ylcarbonyl)piperazino]sulfonyl}phenyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C20H20N4O4S2. Its structure includes a benzothiazole moiety, a piperazine ring, and an acetamide group, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 420.52 g/mol |
| CAS Number | 1081146-61-3 |
| Solubility | Moderate |
| LogP (Partition Coefficient) | 5.4 |
This compound exhibits its biological effects primarily through the inhibition of specific enzymes involved in inflammatory pathways. The compound has been identified as a potential dual inhibitor of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), which are critical targets in pain management and inflammation.
1. Inhibition of sEH and FAAH
Research indicates that compounds similar to this compound can significantly inhibit both sEH and FAAH enzymes. Such inhibition has been linked to antinociceptive effects in animal models, suggesting potential applications in pain relief therapies .
2. Anti-inflammatory Properties
The compound's ability to inhibit the aforementioned enzymes correlates with reduced inflammation markers in various preclinical studies. For instance, doses that effectively inhibited sEH and FAAH were shown to alleviate acute inflammatory pain without the typical side effects associated with traditional analgesics .
Case Study 1: Pain Relief Efficacy
In a study evaluating the analgesic properties of benzothiazole derivatives, this compound demonstrated significant pain relief comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs). The study involved administering the compound to rat models subjected to inflammatory pain stimuli .
Case Study 2: Behavioral Impact Assessment
Another critical aspect of the research involved assessing the behavioral impact of the compound on voluntary locomotor activity in rats. Results indicated that therapeutic doses did not adversely affect normal locomotor behavior, highlighting the safety profile of this compound in pain management contexts .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the efficacy and safety of this compound. Studies have shown that modifications in the benzothiazole and piperazine moieties can significantly alter enzyme inhibition potency and metabolic stability. For example:
| Modification | Effect on Activity |
|---|---|
| Trifluoromethyl substitution | Enhanced enzyme affinity |
| Alkyl chain length variation | Altered solubility |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
